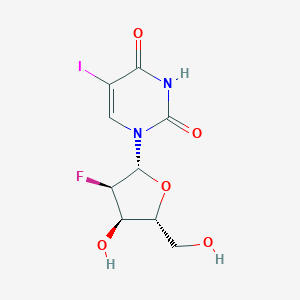

2'-Deoxy-2'-fluoro-5-iodouridine

Description

Structure

3D Structure

Properties

IUPAC Name |

1-[(2R,3R,4R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-iodopyrimidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10FIN2O5/c10-5-6(15)4(2-14)18-8(5)13-1-3(11)7(16)12-9(13)17/h1,4-6,8,14-15H,2H2,(H,12,16,17)/t4-,5-,6-,8-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IPVFGAYTKQKGBM-UAKXSSHOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=O)NC(=O)N1C2C(C(C(O2)CO)O)F)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=C(C(=O)NC(=O)N1[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)F)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10FIN2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

372.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55612-21-0 | |

| Record name | 5-Iodo-1-(2-fluoro-2-deoxyribofuranosyl)uracil | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055612210 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Foundational & Exploratory

Fialuridine (FIAU): A Technical Overview of its Antiviral Profile and Mitochondrial Toxicity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fialuridine (FIAU), a nucleoside analog, demonstrated potent antiviral activity against Hepatitis B virus (HBV) and various herpesviruses in preclinical studies. Its mechanism of action involves the inhibition of viral DNA synthesis. However, clinical trials for the treatment of chronic HBV infection were terminated due to severe and unforeseen mitochondrial toxicity, leading to fulminant hepatic failure and death in some patients. This technical guide provides an in-depth analysis of the antiviral spectrum and activity of FIAU, alongside a detailed examination of the mechanisms underlying its mitochondrial toxicity. Quantitative data on its antiviral efficacy and inhibitory constants against mitochondrial DNA polymerase are summarized. Detailed experimental protocols for assessing antiviral activity and mitochondrial toxicity are also presented to aid researchers in the field.

Antiviral Spectrum and Efficacy

FIAU exhibits antiviral activity against a range of DNA viruses. Its efficacy is most pronounced against Hepatitis B virus and several members of the Herpesviridae family.

Hepatitis B Virus (HBV)

FIAU demonstrated significant inhibitory effects on HBV replication in vitro. In a human hepatoblastoma cell line stably transfected with the HBV genome, FIAU inhibited viral replication with a half-maximal inhibitory concentration (IC50) of 0.90 µM. The corresponding 50% cytotoxic concentration (TC50) in the same cell line was 344.3 µM, resulting in a selectivity index (TC50/IC50) of 382.6. The antiviral activity of FIAU against HBV is reversible upon removal of the drug. It is important to note that the de-iodinated metabolite of FIAU, Fialuracil (FAU), exhibits significantly reduced anti-HBV activity.

Herpesviruses

Quantitative Antiviral Data

The following table summarizes the available quantitative data on the antiviral activity and cytotoxic profile of Fialuridine.

| Virus/Cell Line | Parameter | Value | Reference |

| Hepatitis B Virus (HBV) in human hepatoblastoma cells | IC50 | 0.90 µM | |

| Human hepatoblastoma cells | TC50 | 344.3 µM | |

| Derived Parameter | Selectivity Index (SI) | 382.6 |

Mechanism of Action and Mitochondrial Toxicity

FIAU's potent antiviral effect is unfortunately overshadowed by its severe mitochondrial toxicity, which proved to be the limiting factor in its clinical development.

Antiviral Mechanism of Action

As a nucleoside analog of thymidine, FIAU is taken up by cells and subsequently phosphorylated by host cell kinases to its active triphosphate form, FIAU triphosphate (FIAUTP). FIAUTP acts as a competitive inhibitor of the viral DNA polymerase, competing with the natural substrate, deoxythymidine triphosphate (dTTP). Incorporation of FIAU monophosphate into the growing viral DNA chain leads to premature chain termination and cessation of viral replication. The antiviral activity of FIAU is dependent on its phosphorylation by host cell enzymes.

Mechanism of Mitochondrial Toxicity

The catastrophic toxicity observed in clinical trials is a direct consequence of FIAU's interaction with mitochondrial DNA (mtDNA) replication.

-

Inhibition of DNA Polymerase Gamma: The key enzyme responsible for replicating mtDNA is DNA polymerase gamma (pol γ). FIAUTP is a potent competitive inhibitor of pol γ.[1] The inhibition constant (Ki) for FIAUTP against mammalian DNA polymerase gamma has been reported to be as low as 0.04 µM.[1] Another study reported a Ki of 0.015 µM for the competitive inhibition of dTMP incorporation by DNA polymerase gamma by FIAUTP.[2][3]

-

Incorporation into Mitochondrial DNA: DNA polymerase gamma can incorporate FIAU monophosphate into the nascent mtDNA chain.[1] This incorporation is particularly problematic at sites with multiple adjacent adenosine bases in the template strand.[2][4]

-

Impaired mtDNA Replication and Depletion: The incorporation of FIAU leads to chain termination of the replicating mtDNA. This disruption of mtDNA synthesis results in a significant decrease in the overall amount of mtDNA within the cell.[2][4]

-

Cellular Consequences: The depletion of mtDNA, which encodes essential components of the electron transport chain, leads to impaired mitochondrial function. This manifests as decreased ATP production, increased production of reactive oxygen species (ROS), and a shift towards anaerobic glycolysis, resulting in the accumulation of lactic acid (lactic acidosis). The disruption of mitochondrial function ultimately leads to cell death, particularly in tissues with high energy demands such as the liver, resulting in hepatic steatosis (fatty liver) and fulminant liver failure.[2][4]

Signaling Pathways and Experimental Workflows

FIAU-Induced Mitochondrial Toxicity Pathway

The following diagram illustrates the key steps in the pathway of FIAU-induced mitochondrial toxicity.

Caption: Signaling pathway of FIAU-induced mitochondrial toxicity.

Experimental Workflow: Determining Antiviral IC50 via Plaque Reduction Assay

The following diagram outlines a typical workflow for determining the IC50 of an antiviral compound like FIAU using a plaque reduction assay.

Caption: Workflow for determining antiviral IC50 using a plaque reduction assay.

Experimental Protocols

Determination of Antiviral Activity (Plaque Reduction Assay)

This protocol is a generalized method for determining the 50% inhibitory concentration (IC50) of an antiviral compound against a plaque-forming virus.

Materials:

-

Confluent monolayer of susceptible host cells in 6-well or 12-well plates.

-

Virus stock of known titer (Plaque Forming Units/mL).

-

Test compound (FIAU) stock solution.

-

Cell culture medium (e.g., DMEM) with and without serum.

-

Semi-solid overlay medium (e.g., 1% methylcellulose or agarose in culture medium).

-

Fixative solution (e.g., 10% formalin).

-

Staining solution (e.g., 0.1% crystal violet in 20% ethanol).

-

Phosphate-buffered saline (PBS).

Procedure:

-

Cell Seeding: Seed host cells into multi-well plates and incubate until a confluent monolayer is formed.

-

Compound Dilution: Prepare a series of 2-fold or 10-fold dilutions of FIAU in a serum-free medium.

-

Virus Inoculation: Aspirate the growth medium from the cell monolayers and infect with a standardized amount of virus (typically 50-100 PFU per well).

-

Adsorption: Incubate the plates for 1-2 hours at 37°C to allow for viral adsorption.

-

Treatment: Remove the virus inoculum and wash the cells with PBS. Add the prepared dilutions of FIAU to the respective wells. Include a "virus control" (no drug) and a "cell control" (no virus, no drug).

-

Overlay: After a short incubation with the drug, aspirate the drug-containing medium and add the semi-solid overlay medium to each well. This restricts the spread of the virus to adjacent cells, leading to the formation of discrete plaques.

-

Incubation: Incubate the plates at 37°C in a CO2 incubator for a period sufficient for plaque formation (this varies depending on the virus, typically 3-10 days).

-

Staining: Aspirate the overlay and fix the cells with the fixative solution. After fixation, remove the fixative and stain the cell monolayer with crystal violet solution.

-

Plaque Counting: Gently wash the wells with water to remove excess stain. Plaques will appear as clear zones against a background of stained, uninfected cells. Count the number of plaques in each well.

-

IC50 Calculation: Calculate the percentage of plaque reduction for each drug concentration compared to the virus control. Plot the percentage of inhibition against the drug concentration on a semi-logarithmic scale and determine the IC50 value from the dose-response curve.[5]

Assessment of Mitochondrial Toxicity

This biochemical assay measures the inhibitory effect of a compound on the activity of purified DNA polymerase gamma.

Materials:

-

Purified recombinant human DNA polymerase gamma (holoenzyme).

-

Activated DNA template-primer (e.g., gapped duplex DNA).

-

Deoxynucleotide triphosphates (dATP, dCTP, dGTP, dTTP), one of which is radiolabeled (e.g., [α-³²P]dTTP).

-

FIAU triphosphate (FIAUTP).

-

Reaction buffer (containing Tris-HCl, MgCl₂, DTT, BSA).

-

Trichloroacetic acid (TCA).

-

Glass fiber filters.

-

Scintillation counter.

Procedure:

-

Reaction Setup: Prepare reaction mixtures containing the reaction buffer, activated DNA template-primer, and varying concentrations of FIAUTP.

-

Enzyme Addition: Initiate the reaction by adding a known amount of purified DNA polymerase gamma to each reaction mixture.

-

Incubation: Incubate the reactions at 37°C for a defined period (e.g., 30 minutes).

-

Reaction Termination: Stop the reaction by adding cold TCA to precipitate the DNA.

-

DNA Precipitation and Washing: Collect the precipitated DNA on glass fiber filters and wash extensively with TCA and ethanol to remove unincorporated radiolabeled dNTPs.

-

Quantification: Measure the amount of incorporated radioactivity on the filters using a scintillation counter.

-

Data Analysis: Determine the rate of DNA synthesis at each FIAUTP concentration. Calculate the Ki for FIAUTP by performing kinetic analysis, such as a Lineweaver-Burk or Dixon plot, using varying concentrations of the natural substrate (dTTP) and the inhibitor (FIAUTP).[1]

An increase in lactate production is an indicator of a shift to anaerobic glycolysis due to mitochondrial dysfunction.

Materials:

-

Hepatocyte cell line (e.g., HepG2).

-

Cell culture medium.

-

FIAU.

-

Commercial lactate assay kit (colorimetric or fluorometric).

-

Plate reader.

Procedure:

-

Cell Treatment: Seed cells in a multi-well plate and allow them to adhere. Treat the cells with varying concentrations of FIAU for a specified period (e.g., 24, 48, or 72 hours).

-

Sample Collection: Collect the cell culture supernatant at the end of the treatment period.

-

Lactate Assay: Perform the lactate assay on the collected supernatants according to the manufacturer's instructions. This typically involves an enzymatic reaction that produces a colored or fluorescent product proportional to the lactate concentration.[6][7][8][9]

-

Data Analysis: Measure the absorbance or fluorescence using a plate reader. Create a standard curve using known lactate concentrations to determine the lactate concentration in the experimental samples. Compare the lactate levels in FIAU-treated cells to untreated controls.

Conclusion

Fialuridine serves as a stark reminder of the critical importance of thoroughly investigating off-target effects, particularly mitochondrial toxicity, in the development of nucleoside analog antivirals. While demonstrating potent efficacy against HBV, its severe and irreversible mitochondrial toxicity, mediated by the inhibition and incorporation into mtDNA by DNA polymerase gamma, rendered it clinically unusable. The detailed mechanisms and experimental protocols outlined in this guide are intended to provide researchers with a comprehensive understanding of FIAU's biological activities and to aid in the development of safer and more effective antiviral therapies. The lessons learned from the FIAU tragedy have profoundly influenced the preclinical safety assessment of new nucleoside analogs, emphasizing the necessity of robust in vitro and in vivo models to predict potential mitochondrial liabilities.

References

- 1. Mammalian DNA polymerases alpha, beta, gamma, delta, and epsilon incorporate fialuridine (FIAU) monophosphate into DNA and are inhibited competitively by FIAU Triphosphate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Fialuridine and its metabolites inhibit DNA polymerase gamma at sites of multiple adjacent analog incorporation, decrease mtDNA abundance, and cause mitochondrial structural defects in cultured hepatoblasts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. pnas.org [pnas.org]

- 5. CC50/IC50 Assay for Antiviral Research - Creative Diagnostics [antiviral.creative-diagnostics.com]

- 6. sigmaaldrich.com [sigmaaldrich.com]

- 7. Lactate Concentration assay (LDH method) [protocols.io]

- 8. L-lactate as an indicator for cellular metabolic status: An easy and cost-effective colorimetric L-lactate assay - PMC [pmc.ncbi.nlm.nih.gov]

- 9. promega.com [promega.com]

An In-depth Technical Guide to 5-Iodo-1-(2-fluoro-2-deoxyribofuranosyl)uracil (CAS: 55612-21-0)

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Iodo-1-(2-fluoro-2-deoxyribofuranosyl)uracil, also known as 2'-Deoxy-2'-fluoro-5-iodouridine (FIRU), is a synthetic pyrimidine nucleoside analog with the CAS number 55612-21-0. This document provides a comprehensive technical overview of its chemical properties, synthesis, biological activity, and mechanism of action, with a focus on its potential as an antiviral and anticancer agent. Detailed experimental protocols and structured data are presented to facilitate further research and development.

Chemical and Physical Properties

5-Iodo-1-(2-fluoro-2-deoxyribofuranosyl)uracil is a solid compound with a molecular formula of C9H10FIN2O5 and a molecular weight of 372.09 g/mol .[1][2] It belongs to the chemical class of pyrimidine nucleosides.

| Property | Value | Source |

| CAS Number | 55612-21-0 | [1][2][3] |

| Molecular Formula | C9H10FIN2O5 | |

| Molecular Weight | 372.09 g/mol | [2] |

| Physical Form | Solid | |

| Synonyms | 5-Iodo-1-(2-fluoro-2-deoxyuridine), this compound, FIRU |

Synthesis

Conceptual Synthesis Workflow:

Caption: A generalized workflow for the chemical synthesis of nucleoside analogs.

Biological Activity and Mechanism of Action

5-Iodo-1-(2-fluoro-2-deoxyribofuranosyl)uracil is recognized as a purine nucleoside analog with antiviral properties.[2] While specific quantitative data for this compound is limited, its structural similarity to other nucleoside analogs suggests a likely mechanism of action involving the inhibition of DNA synthesis and the induction of apoptosis.[2]

Antiviral Activity

The primary reported activity of this compound is as an antiviral agent.[1] It is structurally related to 5-Iodo-2'-deoxyuridine (IUDR), a known potent topical antiviral agent against Herpes Simplex Virus type 1 (HSV-1). However, the antiviral efficacy of IUDR can be limited in human cells due to catabolism by thymidine phosphorylase. The 2'-fluoro substitution in 5-Iodo-1-(2-fluoro-2-deoxyribofuranosyl)uracil may enhance its in vivo stability.[3]

Anticancer Potential

As a nucleoside analog, this compound holds potential for anticancer research. The mechanism of action for many nucleoside analogs in cancer therapy relies on their incorporation into DNA or RNA, leading to chain termination or dysfunction, or by inhibiting enzymes crucial for nucleotide metabolism, such as thymidylate synthase.

Proposed Mechanism of Action:

Caption: The compound likely enters the cell, is phosphorylated, and inhibits DNA synthesis.

Studies on the related compound, 5-bromo-1-(2-fluoro-2-deoxy-beta-D-ribofuranosyl)uracil, have shown that it competes with thymidine for transport across the cell membrane, indicating that these analogs utilize nucleoside transport mechanisms for cellular entry.[3] It is plausible that 5-Iodo-1-(2-fluoro-2-deoxyribofuranosyl)uracil follows a similar uptake pathway.

Experimental Protocols

Detailed experimental protocols for 5-Iodo-1-(2-fluoro-2-deoxyribofuranosyl)uracil are not widely published. However, standard methodologies for evaluating nucleoside analogs can be adapted.

Antiviral Assays

Standard assays to determine antiviral activity include the Cytopathic Effect (CPE) Reduction Assay, Plaque Reduction Assay, and Virus Yield Reduction Assay.

General Protocol for Plaque Reduction Assay:

-

Cell Seeding: Seed susceptible cells (e.g., Vero cells for HSV-1) in multi-well plates and grow to confluence.

-

Compound Preparation: Prepare serial dilutions of 5-Iodo-1-(2-fluoro-2-deoxyribofuranosyl)uracil in cell culture medium.

-

Infection: Infect the cell monolayers with a known titer of the virus for a defined adsorption period.

-

Treatment: Remove the viral inoculum and overlay the cells with a semi-solid medium (e.g., containing carboxymethyl cellulose or agar) containing the different concentrations of the test compound.

-

Incubation: Incubate the plates for a period sufficient for plaque formation.

-

Staining and Counting: Fix and stain the cells (e.g., with crystal violet) to visualize and count the plaques.

-

Data Analysis: Calculate the 50% effective concentration (EC50), the concentration of the compound that reduces the number of plaques by 50% compared to the virus control.

Workflow for Antiviral Activity Assessment:

Caption: A standard workflow for assessing the antiviral efficacy of a compound.

Cytotoxicity Assay

To determine the therapeutic index, the cytotoxicity of the compound must be assessed in parallel with its antiviral activity.

General Protocol for MTT Assay:

-

Cell Seeding: Seed cells in a 96-well plate.

-

Treatment: Expose the cells to serial dilutions of the compound for the same duration as the antiviral assay.

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate to allow for the formation of formazan crystals.

-

Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at the appropriate wavelength using a microplate reader.

-

Data Analysis: Calculate the 50% cytotoxic concentration (CC50), the concentration of the compound that reduces cell viability by 50%.

Future Directions

Further research is warranted to fully elucidate the therapeutic potential of 5-Iodo-1-(2-fluoro-2-deoxyribofuranosyl)uracil. Key areas for future investigation include:

-

Development and publication of a detailed, scalable synthesis protocol.

-

Comprehensive evaluation of its antiviral spectrum against a panel of viruses.

-

In-depth studies to determine its precise mechanism of action, including its effects on specific viral and cellular enzymes.

-

Preclinical in vivo studies to assess its efficacy, pharmacokinetics, and safety profile.

-

Exploration of its potential as an anticancer agent, both as a monotherapy and in combination with other drugs.

Conclusion

5-Iodo-1-(2-fluoro-2-deoxyribofuranosyl)uracil is a promising nucleoside analog with potential applications in antiviral and anticancer therapies. Its 2'-fluoro modification suggests enhanced stability compared to related compounds. While current publicly available data is limited, this technical guide provides a foundational understanding of its properties and a framework for future research and development. The detailed experimental approaches outlined herein will aid scientists in further exploring the therapeutic utility of this compound.

References

Fialuridine (C₉H₁₀FIN₂O₅): A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fialuridine (FIAU), a nucleoside analogue with the molecular formula C₉H₁₀FIN₂O₅, was once a promising candidate for the treatment of chronic hepatitis B virus (HBV) infection. Its development was tragically halted during clinical trials in 1993 due to severe and unforeseen hepatotoxicity, leading to multiple fatalities and liver transplantations. This technical guide provides an in-depth overview of Fialuridine, focusing on its chemical properties, mechanism of action, the molecular basis of its toxicity, and the experimental models used to elucidate these effects. The information is intended to serve as a critical resource for researchers in virology, toxicology, and drug development, highlighting the lessons learned from the Fialuridine tragedy and informing the preclinical safety assessment of future nucleoside analogues.

Chemical and Physical Properties

Fialuridine, systematically named 1-[(2R,3S,4R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-iodopyrimidine-2,4-dione, is a synthetic pyrimidine nucleoside analogue.[1] Its structure incorporates a fluorine atom at the 2'-position of the arabinofuranosyl sugar moiety and an iodine atom at the 5-position of the uracil base.

| Property | Value | Source |

| Molecular Formula | C₉H₁₀FIN₂O₅ | [1] |

| Molecular Weight | 372.09 g/mol | |

| IUPAC Name | 1-[(2R,3S,4R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-iodopyrimidine-2,4-dione | [1] |

| CAS Number | 69123-98-4 | [2][3][] |

| Melting Point | 209-211°C, 216-217°C, 226°C | [2][3][][5] |

| Solubility | Soluble in DMSO (5 mg/mL, with warming), Methanol | [2][5] |

| Appearance | White to off-white solid/powder/crystal | [2][5] |

Synthesis and Purification

The synthesis of Fialuridine and its analogues generally involves a multi-step process. A common approach is the coupling of a protected fluorinated sugar derivative with a silylated iodouracil base.

General Synthesis Protocol (adapted from [18F]-FIAU synthesis)

A representative synthesis of a Fialuridine analogue involves the following key steps[6]:

-

Preparation of the Fluorinated Sugar: A protected arabinofuranose derivative is fluorinated at the 2'-position.

-

Silylation of Iodouracil: 5-iodouracil is treated with a silylating agent, such as hexamethyldisilazane (HMDS) and trimethylsilyl trifluoromethanesulfonate (TMSOTf), to protect the hydroxyl groups and increase its reactivity for the subsequent coupling reaction.[6]

-

Glycosidic Bond Formation (Coupling): The protected fluorinated sugar is coupled with the silylated 5-iodouracil in the presence of a catalyst, such as TMSOTf, to form the nucleoside.[6]

-

Deprotection: The protecting groups on the sugar and base moieties are removed, typically using a base like sodium methoxide, to yield the final Fialuridine product.[6]

-

Purification: The crude product is purified using techniques such as High-Performance Liquid Chromatography (HPLC) to isolate the desired β-anomer from any α-anomer and other impurities.[6]

Mechanism of Action and Antiviral Activity

Fialuridine was developed as an antiviral agent due to its ability to inhibit viral DNA synthesis.

Antiviral Mechanism

Fialuridine exerts its antiviral effect by targeting the viral DNA polymerase. As a nucleoside analogue, it is taken up by cells and intracellularly phosphorylated to its active triphosphate form, FIAU-triphosphate (FIAUTP). FIAUTP then acts as a competitive inhibitor of the viral DNA polymerase, competing with the natural substrate, deoxythymidine triphosphate (dTTP). Incorporation of FIAUTP into the growing viral DNA chain leads to chain termination and inhibition of viral replication.

The Molecular Basis of Fialuridine Toxicity

The catastrophic failure of Fialuridine in clinical trials was a result of severe mitochondrial toxicity, a phenomenon not predicted by preclinical animal studies.[1] The underlying mechanism is a multi-step process that ultimately leads to mitochondrial DNA depletion and organ failure.

Mitochondrial Toxicity Pathway

The toxicity of Fialuridine is initiated by its transport into the mitochondria and subsequent phosphorylation, leading to the inhibition of mitochondrial DNA polymerase γ (Pol γ).

Figure 1: Fialuridine-induced mitochondrial toxicity pathway.

This pathway can be broken down into the following key steps:

-

Mitochondrial Uptake: Fialuridine is transported into the mitochondria via the human equilibrative nucleoside transporter 1 (hENT1).[7][8]

-

Phosphorylation: Once inside the mitochondria, Fialuridine is phosphorylated to its monophosphate form (FIAU-MP) by mitochondrial thymidine kinase 2 (TK2).[7][8] Subsequent phosphorylations by other mitochondrial kinases convert FIAU-MP to its di- and tri-phosphate forms (FIAU-DP and FIAU-TP).

-

Inhibition of DNA Polymerase γ: FIAU-TP acts as a potent competitive inhibitor of DNA polymerase γ, the sole DNA polymerase responsible for replicating mitochondrial DNA (mtDNA).

-

mtDNA Depletion: The inhibition of Pol γ leads to a progressive depletion of mtDNA within the cell.

-

Mitochondrial Dysfunction: The loss of mtDNA, which encodes essential components of the electron transport chain, results in impaired oxidative phosphorylation and overall mitochondrial dysfunction.

-

Cellular and Organ Damage: Mitochondrial dysfunction manifests as lactic acidosis, intracellular lipid accumulation (steatosis), and ultimately, apoptosis, leading to liver failure.[7][8]

Experimental Protocols for Assessing Fialuridine Toxicity

The species-specific toxicity of Fialuridine necessitated the development of advanced in vitro and in vivo models to accurately recapitulate the human response.

In Vitro Model: 3D Primary Human Hepatocyte (PHH) Spheroids

Three-dimensional spheroid cultures of primary human hepatocytes have emerged as a valuable tool for studying long-term drug toxicity.

Figure 2: Workflow for assessing Fialuridine toxicity in 3D PHH spheroids.

-

Cell Culture: Cryopreserved primary human hepatocytes are thawed and seeded in ultra-low attachment multi-well plates to promote spheroid formation.[9] Spheroids are typically allowed to form over 4-7 days.[9]

-

Fialuridine Treatment: Once formed, the spheroids are subjected to repeated exposure to various concentrations of Fialuridine. The medium is typically changed every 2-3 days with fresh medium containing the drug.[8][10]

-

Toxicity Assessment: After a defined treatment period (e.g., 7, 14, or 28 days), the spheroids are assessed for various toxicity endpoints:

-

Cell Viability: Commonly measured using an ATP-based assay (e.g., CellTiter-Glo® 3D).[11]

-

Reactive Oxygen Species (ROS) Formation: Detected using fluorescent probes like H₂DCFDA.[8][10]

-

Apoptosis: Assessed by staining for cleaved caspase-3.[8][10]

-

Steatosis: Visualized by staining for neutral lipids.[8][10]

-

mtDNA Quantification: The ratio of mitochondrial to nuclear DNA is determined by qPCR to quantify mtDNA depletion.[12]

-

In Vivo Model: Chimeric Mice with Humanized Livers

To overcome the species-specific limitations of traditional animal models, chimeric mice with livers repopulated with human hepatocytes have been instrumental in studying Fialuridine toxicity.

-

Animal Model: TK-NOG mice, which are immunodeficient and have a transgene that allows for the selective ablation of mouse hepatocytes, are transplanted with human hepatocytes. This results in a "humanized" liver within the mouse.

-

Fialuridine Administration: Fialuridine is administered orally to the chimeric mice at various doses for a specified duration.

-

Monitoring and Analysis: The mice are monitored for clinical signs of toxicity. Blood and tissue samples are collected for analysis:

-

Blood Chemistry: Plasma levels of lactate and liver enzymes (e.g., ALT) are measured.

-

Histopathology: Liver tissue is examined for steatosis, inflammation, and necrosis.

-

Electron Microscopy: Ultrastructural changes in mitochondria are assessed.

-

mtDNA Quantification: The abundance of human and mouse mtDNA in the liver is quantified.[12]

-

Conclusion

The case of Fialuridine serves as a stark reminder of the potential for unforeseen and severe drug toxicity. The elucidation of its mechanism of mitochondrial toxicity has significantly advanced our understanding of drug-induced liver injury and has spurred the development of more predictive preclinical safety models. The in-depth knowledge of Fialuridine's properties and toxicological profile presented in this guide is intended to aid researchers in the design of safer nucleoside analogues and to emphasize the critical importance of robust, human-relevant preclinical safety assessment in drug development.

References

- 1. Fialuridine - Wikipedia [en.wikipedia.org]

- 2. echemi.com [echemi.com]

- 3. Fialuridine, CAS [[69123-98-4]] | BIOZOL [biozol.de]

- 5. biozol.de [biozol.de]

- 6. Improved synthesis of 2′-deoxy-2′-[18F]-fluoro-1-β-d-arabinofuranosyl-5-iodouracil ([18F]-FIAU) - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Mechanisms of Chronic Fialuridine Hepatotoxicity as Revealed in Primary Human Hepatocyte Spheroids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Primary Human Spheroid-Qualified Plateable Hepatocyte Culture Protocol [sigmaaldrich.com]

- 10. researchgate.net [researchgate.net]

- 11. corning.com [corning.com]

- 12. A mechanistic biomarker investigation of fialuridine hepatotoxicity using the chimeric TK-NOG Hu-liver mouse model and in vitro micropatterned hepatocyte cocultures - PMC [pmc.ncbi.nlm.nih.gov]

The Discovery and Tragic Development of Fialuridine (FIAU): A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fialuridine (FIAU), a nucleoside analogue developed with potent antiviral promise, is now a paradigm of unforeseen, catastrophic drug toxicity. Initially synthesized in the 1970s, its development trajectory culminated in a 1993 clinical trial for chronic hepatitis B that resulted in severe, irreversible mitochondrial toxicity, leading to multiple deaths and liver transplantations. This technical guide provides an in-depth review of the discovery of FIAU, its mechanism of action, the preclinical data that failed to predict the toxic outcome, and the clinical findings that exposed its lethal effect on human mitochondria. Detailed experimental methodologies, structured quantitative data, and pathway visualizations are presented to offer a comprehensive technical resource for professionals in drug development and mitochondrial toxicity research.

Discovery and Early Development

Fialuridine, chemically known as 1-(2-deoxy-2-fluoro-β-D-arabinofuranosyl)-5-iodouracil, is a pyrimidine nucleoside analog. Its origins trace back to the 1970s at the Memorial Sloan-Kettering Cancer Center, where Dr. Jack Fox and his colleagues were pioneering the synthesis of fluorinated nucleosides.[1][2] The primary synthetic strategy involved the creation of 2'-deoxy-2'-fluoro-arabinose, a fluorinated sugar moiety, which could then be condensed with various heterocyclic bases to create novel nucleosides.[1][3]

The initial therapeutic target for this class of compounds, including FIAU's parent compound fiacitabine (FIAC), was not hepatitis B, but herpes viruses. In vitro studies demonstrated that FIAC was highly active against several human herpesviruses, including herpes simplex virus (HSV) and varicella-zoster virus (VZV).[2][4] Early clinical trials in the 1980s at Sloan-Kettering focused on immunosuppressed cancer patients with these viral infections.[2] FIAU itself is a metabolite of FIAC.[4][5] The promising antiviral activity against DNA viruses eventually led to investigations into its efficacy against the woodchuck hepatitis virus, an animal model for human hepatitis B virus (HBV), where it also showed potent inhibitory effects on viral DNA polymerase.[2]

Preclinical Pharmacology and Toxicology

Before its ill-fated trial in humans for hepatitis B, FIAU underwent a series of preclinical evaluations. These studies demonstrated potent antiviral activity but failed to reveal the specific mitochondrial toxicity that would later prove fatal in humans.

Antiviral Activity

FIAU demonstrated significant potency against hepadnaviruses. The primary mechanism of action is the inhibition of the viral DNA polymerase, which is essential for the replication of the viral genome.

| Compound | Assay | Target | Value | Reference |

| FIAU Triphosphate (FIAUTP) | Enzyme Inhibition | Human DNA Polymerase γ | Ki = 0.04 µM | Biochemistry (1994)[6] |

| FIAU Triphosphate (FIAUTP) | Enzyme Inhibition | Human DNA Polymerase γ | Ki = 0.015 µM | PNAS (1996)[7] |

| FMAU Triphosphate (FMAUTP) | Enzyme Inhibition | Human DNA Polymerase γ | Ki = 0.03 µM | PNAS (1996)[7] |

| FAU Triphosphate (FAUTP) | Enzyme Inhibition | Human DNA Polymerase γ | Ki = 1.0 µM | PNAS (1996)[7] |

Preclinical Toxicology Studies

Toxicology studies were conducted in multiple species, including mice, rats, dogs, and monkeys. These studies identified several dose-limiting toxicities, such as hematopoietic suppression, myocardial degeneration, and nephropathy at high doses. However, the specific pattern of delayed, severe hepatotoxicity and lactic acidosis seen in humans was not observed. This species-specific toxicity is now believed to be due to differences in a key mitochondrial transporter, the human equilibrative nucleoside transporter 1 (hENT1), which is expressed in human mitochondrial membranes but not in those of the preclinical species tested.[8] This transporter facilitates the entry of FIAU into the mitochondria, where the toxic cascade is initiated.

Mechanism of Mitochondrial Toxicity

The catastrophic toxicity of FIAU is a direct result of its detrimental effect on mitochondria, the energy-producing organelles of the cell. The process involves a series of steps beginning with the transport of FIAU into the cell and culminating in the depletion of mitochondrial DNA.

-

Cellular and Mitochondrial Uptake : FIAU enters the cell and is subsequently transported into the mitochondria. This mitochondrial transport is facilitated by the human equilibrative nucleoside transporter 1 (hENT1).

-

Phosphorylation : Inside both the cytoplasm and mitochondria, FIAU is phosphorylated by cellular kinases (Thymidine Kinase 1 in cytoplasm, Thymidine Kinase 2 in mitochondria) to its active triphosphate form, FIAU-TP.[9]

-

Inhibition of DNA Polymerase Gamma : FIAU-TP acts as a substrate for mitochondrial DNA (mtDNA) polymerase γ (Pol γ), the sole DNA polymerase in mitochondria. It competitively inhibits the incorporation of the natural substrate, dTTP.[6]

-

Incorporation and Chain Termination : Pol γ incorporates FIAU monophosphate into the growing mtDNA chain. The presence of the 2'-fluoro atom in the arabinose configuration distorts the DNA helix, and the incorporation of multiple adjacent FIAU molecules leads to premature chain termination, halting mtDNA replication.[7]

-

mtDNA Depletion : The inhibition of replication leads to a progressive and severe depletion of mtDNA.

-

Cellular Dysfunction : Since mtDNA encodes essential protein subunits for the electron transport chain (ETC), its depletion leads to impaired oxidative phosphorylation, cellular energy crisis, accumulation of lactic acid, and microvesicular steatosis (fatty liver), culminating in liver failure and death.

The 1993 NIH Clinical Trial (Protocol 93-DK-0031)

In 1993, a Phase II clinical trial was initiated at the National Institutes of Health (NIH) to evaluate the long-term efficacy of FIAU in patients with chronic hepatitis B. The trial's design, based on promising short-term data, tragically underestimated the delayed nature of the drug's toxicity.

Experimental Protocol Summary

-

Objective : To assess the safety and efficacy of FIAU administered for up to 24 weeks to patients with chronic hepatitis B infection.

-

Patient Population : 15 patients with chronic, compensated hepatitis B.

-

Dosage and Administration : Patients received oral FIAU. The initial cohort of 10 patients received 0.25 mg/kg/day. A subsequent group of 5 patients received a lower dose of 0.1 mg/kg/day.

-

Monitoring : Patients were monitored regularly for clinical symptoms, serum HBV DNA levels, and standard liver function tests (e.g., ALT, AST).

-

Outcome : The trial was abruptly terminated on June 25, 1993, after the first patient was hospitalized with severe liver failure and lactic acidosis after approximately 13 weeks of treatment.

Clinical and Laboratory Findings

Of the 15 patients enrolled, 10 had received the drug for more than two months. Of these 10, seven developed severe toxicity.[4] The clinical presentation was characterized by a delayed onset of severe nausea, vomiting, and abdominal pain, followed by rapidly progressing hepatic failure, pancreatitis, peripheral neuropathy, and myopathy.[4] The hallmark laboratory finding was a severe, intractable lactic acidosis. Five of the seven severely affected patients died, and the other two required emergency liver transplants.[5]

| Patient ID | Duration of Therapy (days) | Peak ALT (U/L) | Peak Total Bilirubin (mg/dL) | Peak Lactate (mmol/L) | Outcome |

| 1 | 88 | 129 | 1.8 | 19.4 | Died |

| 2 | 86 | 85 | 1.6 | 13.9 | Died |

| 3 | 84 | 148 | 1.9 | 15.6 | Liver Transplant |

| 4 | 77 | 44 | 1.0 | 12.0 | Died |

| 5 | 90 | 258 | 2.5 | 16.0 | Died |

| 6 | 81 | 100 | 23.3 | 12.0 | Died |

| 7 | 67 | 109 | 2.4 | 10.0 | Liver Transplant |

| 8 | 84 | 81 | 0.7 | 2.4 | Survived |

| 9 | 81 | 103 | 0.9 | 2.2 | Survived |

| 10 | 70 | 185 | 1.0 | 2.0 | Survived |

| 11 | 28 | 103 | 0.8 | 1.5 | Survived |

| 12 | 28 | 118 | 0.5 | 1.3 | Survived |

| 13 | 28 | 44 | 0.4 | 1.5 | Survived |

| 14 | 28 | 109 | 0.6 | 1.1 | Survived |

| 15 | 28 | 100 | 0.9 | 1.4 | Survived |

| Data adapted from McKenzie R, et al. N Engl J Med. 1995;333(17):1099-105. |

Conclusion and Lessons Learned

The development of fialuridine stands as a critical lesson in drug development. It highlights the profound danger of species-specific mitochondrial toxicity and the limitations of traditional preclinical animal models in predicting such outcomes. The tragedy spurred significant research into the mechanisms of nucleoside analogue toxicity and led to the development of more sensitive in vitro screening methods, including the use of cell lines like HepaRG that better model human hepatic metabolism and toxicity pathways. The FIAU story underscores the absolute necessity for vigilant monitoring in clinical trials and the importance of investigating any signs of mitochondrial dysfunction, such as lactic acidosis, when testing nucleoside analogues. It remains a foundational case study in toxicology and a sobering reminder of the potential for devastating outcomes in the pursuit of novel therapeutics.

References

- 1. Fluorinated Nucleosides: Synthesis and Biological Implication - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Clinical Trials of FIAC at Memorial Sloan-Kettering Cancer Center - Review of the Fialuridine (FIAU) Clinical Trials - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Executive Summary - Review of the Fialuridine (FIAU) Clinical Trials - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. Review of the Fialuridine (FIAU) Clinical Trials - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. Mammalian DNA polymerases alpha, beta, gamma, delta, and epsilon incorporate fialuridine (FIAU) monophosphate into DNA and are inhibited competitively by FIAU Triphosphate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Fialuridine and its metabolites inhibit DNA polymerase gamma at sites of multiple adjacent analog incorporation, decrease mtDNA abundance, and cause mitochondrial structural defects in cultured hepatoblasts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Fialuridine Induces Acute Liver Failure in Chimeric TK-NOG Mice: A Model for Detecting Hepatic Drug Toxicity Prior to Human Testing | PLOS Medicine [journals.plos.org]

- 9. Fialuridine is phosphorylated and inhibits DNA synthesis in isolated rat hepatic mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]

In Vitro Antiviral Activity of Fialuridine (FIAU) Against Hepatitis B Virus: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fialuridine (FIAU), a nucleoside analog, has demonstrated significant antiviral activity against the Hepatitis B Virus (HBV) in preclinical in vitro studies. This technical guide provides a comprehensive overview of the in vitro evaluation of FIAU, including its antiviral potency, cytotoxicity, and mechanism of action. The information presented herein is intended to serve as a resource for researchers and professionals involved in the discovery and development of antiviral therapeutics for HBV infection.

Data Presentation: In Vitro Activity of FIAU Against HBV

The antiviral activity and cytotoxicity of FIAU have been evaluated in various in vitro systems. The following table summarizes the key quantitative data from a seminal study.

| Cell Line | Virus Strain | Parameter | Value (µM) | Reference |

| Human Hepatoblastoma (transfected with HBV genome) | HBV, subtype adw | IC50 | 0.90 | [1] |

| Human Hepatoblastoma (transfected with HBV genome) | HBV, subtype adw | CC50 | 344.3 | [1] |

| Human Hepatoma | Duck HBV | IC50 | 0.075 | [1] |

| Chicken Liver | Duck HBV | IC50 | 156 | [1] |

IC50 (50% Inhibitory Concentration): The concentration of a drug at which it inhibits 50% of the viral replication. CC50 (50% Cytotoxic Concentration): The concentration of a drug at which it causes a 50% reduction in cell viability. Selectivity Index (SI): Calculated as CC50/IC50. A higher SI value indicates a more favorable safety profile. For FIAU against HBV in the human hepatoblastoma cell line, the SI is 382.6[1].

Experimental Protocols

The in vitro assessment of FIAU's anti-HBV activity involves a series of standardized experimental protocols to determine its efficacy and safety.

Cell Culture and Virus

-

Cell Line: The most commonly used cell line for in vitro HBV antiviral assays is the HepG2.2.15 cell line[1][2][3]. This is a human hepatoblastoma cell line that is stably transfected with a plasmid containing the HBV genome, leading to the constitutive production of infectious HBV particles.

-

Culture Conditions: HepG2.2.15 cells are typically maintained in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), antibiotics (penicillin and streptomycin), and G418 to maintain the selection pressure for the HBV-producing cells. Cells are incubated at 37°C in a humidified atmosphere with 5% CO2.

In Vitro Antiviral Activity Assay

This assay is designed to measure the ability of FIAU to inhibit HBV replication.

-

Cell Seeding: HepG2.2.15 cells are seeded in 96-well plates at a predetermined density to achieve a confluent monolayer.

-

Compound Treatment: After cell attachment, the culture medium is replaced with fresh medium containing serial dilutions of FIAU. A positive control (e.g., Lamivudine) and a negative control (vehicle-treated cells) are included in each assay.

-

Incubation: The treated cells are incubated for a specific period, typically 6-9 days, with the medium and compound being replenished every 2-3 days.

-

Quantification of HBV Replication:

-

Extracellular HBV DNA (qPCR): The cell culture supernatant is collected, and viral particles are precipitated. The viral DNA is then extracted and quantified using a quantitative polymerase chain reaction (qPCR) assay with primers and probes specific for the HBV genome[4][5]. The reduction in HBV DNA levels in the FIAU-treated wells compared to the vehicle control is used to determine the IC50 value.

-

Viral Antigens (ELISA): The levels of Hepatitis B surface antigen (HBsAg) and Hepatitis B e-antigen (HBeAg) in the cell culture supernatant are quantified using enzyme-linked immunosorbent assays (ELISA)[6][7]. A decrease in antigen levels indicates inhibition of viral protein production.

-

Cytotoxicity Assay (MTT Assay)

This assay is performed to determine the concentration of FIAU that is toxic to the host cells.

-

Cell Seeding and Treatment: HepG2.2.15 cells (or the parental HepG2 cell line) are seeded in 96-well plates and treated with the same serial dilutions of FIAU as in the antiviral assay.

-

Incubation: The cells are incubated for the same duration as the antiviral assay.

-

MTT Reagent Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.

-

Formazan Solubilization: Metabolically active cells reduce the yellow MTT to purple formazan crystals. A solubilization solution (e.g., DMSO or a detergent-based buffer) is added to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance of the colored solution is measured using a microplate reader at a wavelength of 570 nm. The reduction in absorbance in the FIAU-treated wells compared to the vehicle control is used to calculate the CC50 value.

Mechanism of Action

FIAU is a thymidine nucleoside analog that exerts its antiviral effect by inhibiting the HBV DNA polymerase, a key enzyme in the viral replication cycle.

The proposed mechanism of action involves the following steps:

-

Cellular Uptake: FIAU enters the host hepatocyte.

-

Intracellular Phosphorylation: Inside the cell, FIAU is phosphorylated by host cellular kinases to its active triphosphate form, FIAU-triphosphate (FIAU-TP). This phosphorylation is a critical step for its antiviral activity[1].

-

Inhibition of HBV DNA Polymerase: FIAU-TP acts as a competitive inhibitor of the natural substrate, deoxythymidine triphosphate (dTTP), for the HBV DNA polymerase (reverse transcriptase).

-

Chain Termination: Upon incorporation into the growing viral DNA chain, the modified sugar moiety of FIAU prevents the formation of the next phosphodiester bond, leading to premature chain termination and halting of viral DNA synthesis.

The antiviral activity of FIAU is reversible. Upon removal of the drug, viral replication can resume[1].

Visualizations

Caption: Mechanism of action of FIAU against HBV.

Caption: Experimental workflow for in vitro anti-HBV testing.

References

- 1. Anti-HBV Effect in vitro [bio-protocol.org]

- 2. Inhibition of HBV Replication in HepG2.2.15 Cells by Human Peripheral Blood Mononuclear Cell-Derived Dendritic Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. e-century.us [e-century.us]

- 4. Rapid quantification of hepatitis B virus DNA by real-time PCR using efficient TaqMan probe and extraction of virus DNA - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Application of real-time PCR to quantify hepatitis B virus DNA in chronic carriers in The Gambia - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Human hepatitis B virus surface antigen (HBsAg) Elisa Kit – AFG Scientific [afgsci.com]

- 7. m.youtube.com [m.youtube.com]

An In-depth Technical Guide to the Mitochondrial Toxicity of 5-Iodo-1-(2-fluoro-2-deoxyribofuranosyl)uracil (FIAU)

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Fialuridine (FIAU), a nucleoside analog developed for the treatment of chronic hepatitis B, exhibited severe and unforeseen mitochondrial toxicity in clinical trials, leading to patient fatalities and halting its development. This guide provides a comprehensive technical overview of the mechanisms underlying FIAU's mitochondrial toxicity, supported by quantitative data from key preclinical and in vitro studies. It details the experimental protocols used to elucidate these toxic effects and presents visual representations of the critical pathways and workflows involved. The primary mechanism of FIAU toxicity involves its phosphorylation to FIAU-triphosphate (FIAU-TP), which is a potent inhibitor of mitochondrial DNA (mtDNA) polymerase γ. This inhibition leads to mtDNA depletion, impaired synthesis of essential mitochondrial proteins, disruption of the electron transport chain, and ultimately, catastrophic cellular dysfunction manifesting as lactic acidosis and liver failure.

Introduction: The Clinical Failure of Fialuridine

Fialuridine, or 1-(2-deoxy-2-fluoro-1-D-arabinofuranosyl)-5-iodouracil, was a promising antiviral agent for hepatitis B virus (HBV) infection. However, in a 1993 clinical trial, its development was abruptly terminated due to severe, delayed-onset toxicity. Of the 15 patients in the trial, seven developed severe toxicity, including lactic acidosis and hepatic failure.[1] This resulted in five deaths and two patients requiring liver transplants.[1][2] The catastrophic outcome of the FIAU clinical trial underscored the critical need for a deeper understanding of drug-induced mitochondrial toxicity and the development of better preclinical screening methods. The toxicity was particularly insidious as it was not predicted by standard animal studies.[2]

Mechanism of Mitochondrial Toxicity

The mitochondrial toxicity of FIAU is a multi-step process initiated by its metabolic activation and subsequent interference with mitochondrial DNA replication. The key events are outlined below and visualized in the signaling pathway diagram.

2.1. Cellular Uptake and Phosphorylation: FIAU, as a nucleoside analog, is transported into cells where it undergoes phosphorylation by cellular kinases to its active triphosphate form, FIAU-TP.

2.2. Inhibition of DNA Polymerase γ: The primary molecular target of FIAU-TP is DNA polymerase γ (pol γ), the sole DNA polymerase responsible for the replication and repair of mitochondrial DNA. FIAU-TP acts as a competitive inhibitor of the natural substrate, deoxythymidine triphosphate (dTTP), for incorporation into the nascent mtDNA strand.[3]

2.3. Incorporation into Mitochondrial DNA and Chain Termination: Once incorporated, FIAU monophosphate can lead to chain termination of the elongating mtDNA strand. This is a critical step in disrupting the replication process.[3]

2.4. Depletion of Mitochondrial DNA: The inhibition of pol γ and chain termination leads to a significant reduction in the amount of mtDNA within the cell. This depletion is a hallmark of FIAU toxicity.

2.5. Impaired Mitochondrial Protein Synthesis: Mitochondrial DNA encodes 13 essential protein subunits of the electron transport chain (ETC) and ATP synthase. The depletion of mtDNA results in a decreased synthesis of these vital proteins.

2.6. Disruption of the Electron Transport Chain and Oxidative Phosphorylation: The lack of essential ETC proteins impairs the process of oxidative phosphorylation, leading to a decrease in ATP production and an increase in the production of reactive oxygen species (ROS).

2.7. Cellular Dysfunction and Clinical Manifestations: The cascade of mitochondrial dysfunction results in cellular energy crisis and oxidative stress. This manifests clinically as lactic acidosis (due to a shift to anaerobic glycolysis) and severe hepatotoxicity, characterized by microvesicular steatosis (fatty liver).

Signaling Pathway of FIAU-Induced Mitochondrial Toxicity

References

- 1. books.google.cn [books.google.cn]

- 2. Fialuridine - Wikipedia [en.wikipedia.org]

- 3. Fialuridine and its metabolites inhibit DNA polymerase gamma at sites of multiple adjacent analog incorporation, decrease mtDNA abundance, and cause mitochondrial structural defects in cultured hepatoblasts - PubMed [pubmed.ncbi.nlm.nih.gov]

Fialuridine (FIAU): A Technical Guide on a Thymidine Nucleoside Analog

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fialuridine (FIAU), a thymidine nucleoside analog, demonstrated potent antiviral activity against hepatitis B virus (HBV) in early studies, offering hope for a new class of oral therapeutics. However, its clinical development was halted due to severe and unforeseen hepatotoxicity in a phase 2 trial, where several patients experienced liver failure, leading to fatalities and the need for liver transplants.[1][2][3] This technical guide provides an in-depth analysis of FIAU, detailing its mechanism of action, metabolism, antiviral efficacy, and the molecular basis of its toxicity. The document summarizes key quantitative data in structured tables, outlines detailed experimental protocols for its evaluation, and presents signaling pathways and experimental workflows through Graphviz diagrams. This comprehensive overview serves as a critical resource for researchers in antiviral drug development, highlighting the crucial lessons learned from the FIAU tragedy regarding mitochondrial toxicity and the importance of predictive toxicology.

Introduction

Fialuridine (1-(2-deoxy-2-fluoro-β-D-arabinofuranosyl)-5-iodouracil) is a synthetic pyrimidine nucleoside analog.[4] It was initially investigated for its activity against various herpesviruses and subsequently gained significant attention for its potent inhibition of hepatitis B virus (HBV) replication. The prospect of an effective oral treatment for chronic HBV infection, a major global health issue, propelled FIAU into clinical trials.[2] Despite promising early results showing a significant reduction in viral load, the development of FIAU was terminated following a 1993 clinical trial where 7 of the 15 participants developed severe liver failure, with five fatalities and two patients requiring liver transplants.[3] The unexpected and severe nature of this toxicity, which was not predicted by preclinical animal studies, underscored the critical importance of understanding the interaction of nucleoside analogs with host cellular machinery, particularly mitochondria.

Mechanism of Action and Metabolism

FIAU exerts its antiviral effect through a multi-step intracellular process. As a nucleoside analog, it requires anabolic phosphorylation to its active triphosphate form, FIAU-triphosphate (FIAU-TP). This process is initiated by cellular kinases.

Once converted to FIAU-TP, the molecule acts as a competitive inhibitor of the viral DNA polymerase, competing with the natural substrate, deoxythymidine triphosphate (dTTP). FIAU-TP is incorporated into the elongating viral DNA chain, leading to premature chain termination and the cessation of viral replication.

Quantitative Data Summary

The following tables summarize the key quantitative data related to the antiviral activity and toxicity of FIAU.

Table 1: In Vitro Antiviral Activity and Polymerase Inhibition

| Parameter | Value | Cell Line/Enzyme | Reference |

| HBV IC50 | Data not readily available in provided search results | HepG2 2.2.15 | |

| FIAU-TP Ki vs. DNA Polymerase γ | 0.015 µM | Purified human DNA polymerase γ | [5] |

| FMAU-TP Ki vs. DNA Polymerase γ | 0.03 µM | Purified human DNA polymerase γ | [5] |

| FAU-TP Ki vs. DNA Polymerase γ | 1.0 µM | Purified human DNA polymerase γ | [5] |

Table 2: Preclinical Toxicity of FIAU in Woodchucks

| Dose | Duration | Key Findings | Reference |

| 0.3 mg/kg/day (intraperitoneal) | 28 days | Equivocal antiviral effect. | [1] |

| 1.5 mg/kg/day (intraperitoneal) | 28 days | Significant antiviral activity; no evidence of toxicity. | [1] |

| 1.5 mg/kg/day (oral) | 12 weeks | 2-3 log reduction in serum WHV DNA after 4 weeks. Delayed toxicity starting at 6-7 weeks (anorexia, weight loss). All animals died or were euthanized between 78-111 days. | [1] |

Table 3: FIAU Incorporation into Cellular DNA

| FIAU Concentration | Duration | Incorporation into Nuclear DNA (residue per thymidine) | Incorporation into Mitochondrial DNA (residue per thymidine) | Cell Line | Reference |

| 10 nM | 6 days | 1 per 63 | 1 per 2139 | Human Hepatoblastoma | [6] |

| 50 nM | 6 days | 1 per 39 | 1 per 1696 | Human Hepatoblastoma | [6] |

Table 4: Summary of a Phase 2 Clinical Trial of FIAU

| Number of Patients | Dosage | Duration | Adverse Events | Outcome | Reference |

| 15 | Varied (e.g., 0.25 mg/kg/day) | > 9 weeks | Severe hepatotoxicity, lactic acidosis, pancreatitis, myopathy, peripheral neuropathy. | 7 patients developed severe toxicity; 5 deaths, 2 liver transplants. | [1][2][3] |

Mitochondrial Toxicity: The Underlying Cause of Failure

The catastrophic failure of FIAU in clinical trials was ultimately attributed to its profound mitochondrial toxicity.[4] This toxicity stems from the interaction of FIAU-TP with the mitochondrial DNA polymerase, polymerase γ (Pol γ).

Pol γ is the sole DNA polymerase present in mitochondria and is responsible for the replication and repair of mitochondrial DNA (mtDNA). FIAU-TP is a potent inhibitor of Pol γ.[5] Furthermore, Pol γ can incorporate FIAU-TP into nascent mtDNA chains. The incorporation of FIAU leads to chain termination, thereby halting mtDNA replication. The depletion of mtDNA results in a decline in the synthesis of essential mitochondrial-encoded proteins, which are critical components of the electron transport chain responsible for oxidative phosphorylation and ATP production.

The ensuing mitochondrial dysfunction leads to a cascade of deleterious cellular events, including:

-

Impaired Energy Metabolism: Reduced ATP production.

-

Lactic Acidosis: A shift to anaerobic glycolysis for energy production, leading to the accumulation of lactic acid.

-

Oxidative Stress: Increased production of reactive oxygen species (ROS).

-

Lipid Accumulation (Steatosis): Disruption of fatty acid metabolism.

-

Apoptosis: Programmed cell death.

These cellular pathologies manifest clinically as hepatic failure, myopathy, and neuropathy, consistent with the adverse events observed in the FIAU clinical trial.

Experimental Protocols

In Vitro HBV Replication Assay

This protocol outlines a general method for assessing the antiviral activity of compounds against HBV in a cell-based assay.

Objective: To determine the 50% effective concentration (EC50) of a test compound for the inhibition of HBV replication.

Materials:

-

HepG2.2.15 cell line (stably transfected with the HBV genome)

-

Cell culture medium (e.g., DMEM/F-12) supplemented with fetal bovine serum (FBS), antibiotics, and G418.

-

Test compound (e.g., FIAU)

-

Cell lysis buffer

-

DNA extraction kit

-

qPCR reagents for HBV DNA quantification

-

Reagents for cytotoxicity assay (e.g., neutral red)

Procedure:

-

Cell Seeding: Seed HepG2.2.15 cells in 96-well plates at a density that allows for logarithmic growth during the assay period.

-

Compound Treatment: After cell attachment, replace the medium with fresh medium containing serial dilutions of the test compound. Include a no-drug control and a positive control (e.g., a known HBV inhibitor).

-

Incubation: Incubate the plates for a defined period (e.g., 6-9 days), replacing the medium with fresh compound-containing medium every 2-3 days.

-

Cytotoxicity Assessment: In a parallel plate, assess the cytotoxicity of the compound at the same concentrations using a standard method like the neutral red uptake assay.

-

Harvesting Viral DNA: After the incubation period, lyse the cells and extract total intracellular DNA.

-

Quantification of HBV DNA: Quantify the amount of HBV replicative intermediates using qPCR with primers and probes specific for HBV DNA.

-

Data Analysis: Calculate the EC50 value by plotting the percentage of HBV DNA inhibition against the compound concentration. Determine the 50% cytotoxic concentration (CC50) from the cytotoxicity data. The selectivity index (SI) is calculated as CC50/EC50.

Mitochondrial DNA Quantification by qPCR

This protocol describes a method to quantify changes in mitochondrial DNA content in cultured cells following treatment with a nucleoside analog.

Objective: To determine the effect of a test compound on mtDNA copy number.

Materials:

-

Cultured cells (e.g., HepG2)

-

Test compound (e.g., FIAU)

-

DNA extraction kit

-

qPCR reagents (e.g., SYBR Green or TaqMan)

-

Primers for a mitochondrial gene (e.g., ND1) and a nuclear gene (e.g., β-actin or 36B4) for normalization.

Procedure:

-

Cell Treatment: Culture cells in the presence of various concentrations of the test compound for a specified duration (e.g., 6-14 days). Include an untreated control.

-

DNA Extraction: Harvest the cells and extract total genomic DNA.

-

qPCR Analysis: Perform qPCR using primers for both the mitochondrial and nuclear genes. Run all samples in triplicate.

-

Data Analysis:

-

Determine the cycle threshold (Ct) values for both the mitochondrial and nuclear genes for each sample.

-

Calculate the ΔCt for each sample: ΔCt = Ct(nuclear gene) - Ct(mitochondrial gene).

-

The relative mtDNA copy number is proportional to 2ΔCt.

-

Normalize the mtDNA content of treated cells to that of the untreated control cells.

-

Transmission Electron Microscopy (TEM) for Mitochondrial Morphology

This protocol provides a general workflow for assessing mitochondrial ultrastructural changes in cultured cells treated with a toxic compound.

Objective: To visualize and qualitatively or quantitatively assess changes in mitochondrial morphology, such as swelling, loss of cristae, and changes in matrix density.

Materials:

-

Cultured cells

-

Test compound (e.g., FIAU)

-

Fixatives (e.g., glutaraldehyde, paraformaldehyde)

-

Buffer (e.g., cacodylate buffer)

-

Osmium tetroxide

-

Dehydration series (ethanol)

-

Embedding resin (e.g., Epon)

-

Uranyl acetate and lead citrate for staining

-

Transmission electron microscope

Procedure:

-

Cell Fixation: Treat cultured cells with the test compound. Fix the cells in a primary fixative solution (e.g., 2.5% glutaraldehyde in 0.1 M cacodylate buffer) for at least 1 hour.

-

Post-fixation: Wash the cells in buffer and post-fix with 1% osmium tetroxide to preserve lipid structures.

-

Dehydration: Dehydrate the samples through a graded series of ethanol concentrations.

-

Embedding: Infiltrate the samples with embedding resin and polymerize at an elevated temperature.

-

Sectioning: Cut ultrathin sections (70-90 nm) using an ultramicrotome.

-

Staining: Mount the sections on copper grids and stain with uranyl acetate and lead citrate to enhance contrast.

-

Imaging: Examine the sections using a transmission electron microscope. Capture images of mitochondria from both control and treated cells.

-

Analysis: Qualitatively assess for morphological changes. For quantitative analysis, specialized software can be used to measure mitochondrial area, perimeter, and cristae density.

Conclusion

The story of Fialuridine is a sobering and instructive case study in drug development. While its potent antiviral activity against HBV was a significant scientific achievement, the severe mitochondrial toxicity that emerged in clinical trials highlights the potential for off-target effects of nucleoside analogs. The FIAU tragedy spurred a greater focus on mitochondrial toxicity in preclinical drug safety evaluation and has led to the development of more predictive in vitro and in vivo models. For researchers, scientists, and drug development professionals, the in-depth understanding of FIAU's mechanism of action and its toxicological profile remains highly relevant. It underscores the necessity of a deep mechanistic understanding of drug candidates and the importance of developing and utilizing advanced safety screening assays to prevent such tragic outcomes in the future.

References

- 1. Executive Summary - Review of the Fialuridine (FIAU) Clinical Trials - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. Review of the Fialuridine (FIAU) Clinical Trials - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. Fialuridine Induces Acute Liver Failure in Chimeric TK-NOG Mice: A Model for Detecting Hepatic Drug Toxicity Prior to Human Testing | PLOS Medicine [journals.plos.org]

- 4. Mechanisms for the anti-hepatitis B virus activity and mitochondrial toxicity of fialuridine (FIAU). | Sigma-Aldrich [sigmaaldrich.com]

- 5. researchwithrutgers.com [researchwithrutgers.com]

- 6. A Universal Approach to Analyzing Transmission Electron Microscopy with ImageJ - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Protocol for In Vitro Testing of Fialuridine (FIAU) Against Hepatitis B Virus

For Researchers, Scientists, and Drug Development Professionals

Application Notes

Fialuridine (FIAU) is a nucleoside analog that has demonstrated potent inhibitory activity against the Hepatitis B Virus (HBV) in preclinical studies. This document provides a comprehensive protocol for the in vitro evaluation of FIAU's antiviral efficacy and its associated cytotoxicity. The protocols herein describe the use of the HepG2.2.15 cell line, a stable, HBV-producing human hepatoblastoma cell line, as the model system.

The antiviral activity of FIAU is assessed by quantifying the reduction in extracellular HBV DNA levels using real-time quantitative PCR (qPCR). Concurrently, the cytotoxicity of FIAU is determined using a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This dual-assay approach allows for the determination of the compound's 50% inhibitory concentration (IC50) and 50% cytotoxic concentration (CC50), from which the selectivity index (SI = CC50/IC50) can be calculated. A higher selectivity index indicates a more favorable therapeutic window for the compound.

It is crucial to note that while FIAU has shown significant antiviral activity, it has also been associated with severe mitochondrial toxicity in clinical trials. Therefore, careful consideration and further toxicological assessments are warranted for any derivatives or similar compounds. The protocols provided are for research purposes only.

Key Experimental Parameters

The following table summarizes key quantitative data derived from in vitro studies of FIAU against HBV, providing a benchmark for expected results.

| Parameter | Value | Cell Line | Assay Method | Reference |

| IC50 (50% Inhibitory Concentration) | 0.90 µM | HepG2.2.15 | qPCR of extracellular HBV DNA | [1] |

| CC50 (50% Cytotoxic Concentration) | 344.3 µM | HepG2.2.15 | MTT Assay | [1] |

| Selectivity Index (SI = CC50/IC50) | 382.6 | HepG2.2.15 | Calculated | [1] |

Experimental Protocols

Cell Culture and Maintenance

1.1. Materials:

-

HepG2.2.15 cell line

-

Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and 380 µg/mL G418.

-

0.25% Trypsin-EDTA

-

Phosphate Buffered Saline (PBS), sterile

-

T-75 cell culture flasks

-

96-well flat-bottom cell culture plates

1.2. Protocol:

-

Maintain HepG2.2.15 cells in T-75 flasks with DMEM growth medium in a humidified incubator at 37°C with 5% CO2.

-

Subculture the cells every 3-4 days, or when they reach 80-90% confluency.

-

To subculture, aspirate the old medium, wash the cell monolayer once with sterile PBS, and add 2-3 mL of 0.25% Trypsin-EDTA.

-

Incubate for 3-5 minutes at 37°C, or until cells detach.

-

Neutralize the trypsin by adding 7-8 mL of complete growth medium.

-

Centrifuge the cell suspension at 200 x g for 5 minutes.

-

Resuspend the cell pellet in fresh growth medium and seed into new flasks at a 1:4 to 1:6 split ratio.

Preparation of FIAU Stock and Working Solutions

2.1. Materials:

-

Fialuridine (FIAU) powder

-

Dimethyl sulfoxide (DMSO), sterile

-

Complete cell culture medium

2.2. Protocol:

-

Prepare a 10 mM stock solution of FIAU by dissolving the appropriate amount of FIAU powder in sterile DMSO. For example, for a compound with a molecular weight of 370.17 g/mol , dissolve 3.7 mg in 1 mL of DMSO.

-

Vortex until the compound is completely dissolved.

-

Store the stock solution in small aliquots at -20°C to avoid repeated freeze-thaw cycles.

-

On the day of the experiment, prepare serial dilutions of FIAU in complete cell culture medium to achieve the desired final concentrations for the antiviral and cytotoxicity assays. A common starting point is a 2-fold serial dilution from a high concentration (e.g., 100 µM).

Antiviral Activity Assay (HBV DNA Quantification)

3.1. Cell Seeding:

-

Trypsinize and count HepG2.2.15 cells as described in section 1.

-

Seed the cells in a 96-well plate at a density of 4 x 10^4 cells per well in 100 µL of complete growth medium.[2]

-

Incubate the plate for 24 hours at 37°C with 5% CO2 to allow for cell attachment.

3.2. Compound Treatment:

-

After 24 hours, carefully remove the medium from each well.

-

Add 100 µL of medium containing the various concentrations of FIAU (prepared in section 2.2) to the appropriate wells. Include a "no drug" control (cells with medium only) and a "mock" control (no cells).

-

Incubate the plate for 6 days, replacing the medium with fresh drug-containing medium every 2 days.

3.3. HBV DNA Extraction from Supernatant:

-

On day 6, collect the cell culture supernatant from each well.

-

To lyse the viral particles and release the DNA, prepare a lysis buffer containing: 10 mM Tris-HCl (pH 8.0), 1 mM EDTA, 0.5% SDS, and 50 µg/mL Proteinase K.

-

Mix 50 µL of the supernatant with 50 µL of the lysis buffer in a new microcentrifuge tube.

-

Incubate at 56°C for 1 hour, followed by 95°C for 10 minutes to inactivate the Proteinase K.

-

The resulting lysate containing the HBV DNA is now ready for qPCR.

3.4. Real-Time Quantitative PCR (qPCR):

-

Prepare a qPCR master mix containing a suitable qPCR reagent (e.g., TaqMan Universal PCR Master Mix), forward and reverse primers, and a probe specific for a conserved region of the HBV genome. A validated set of primers and probe targeting the HBV surface gene is as follows:

-

Forward Primer: 5'-CCG TCT GTG CCT TCT CAT CTG-3'

-

Reverse Primer: 5'-AGT CCA AGA GYC TCT TAT AAG GGT T-3'

-

Probe: 5'-(FAM)-CCG TGT GCA CTT CGC TTC ACC TCT GC-(TAMRA)-3'

-

-

Add 5 µL of the DNA lysate to 15 µL of the qPCR master mix in a 96-well qPCR plate.

-

Run the qPCR using the following cycling conditions:

-

Initial denaturation: 95°C for 10 minutes

-

40 cycles of:

-

Denaturation: 95°C for 15 seconds

-

Annealing/Extension: 60°C for 1 minute

-

-

-

Include a standard curve of known HBV DNA concentrations to quantify the viral load in each sample.

-

Calculate the IC50 value by plotting the percentage of HBV DNA inhibition against the log of the FIAU concentration and fitting the data to a dose-response curve.

Cytotoxicity Assay (MTT Assay)

4.1. Cell Seeding and Treatment:

-

Seed HepG2.2.15 cells in a 96-well plate at a density of 4 x 10^3 cells per well in 100 µL of complete growth medium.[2]

-

Incubate for 24 hours at 37°C with 5% CO2.

-

Add 100 µL of medium containing the various concentrations of FIAU, identical to the antiviral assay.

-

Incubate for the same duration as the antiviral assay (6 days).

4.2. MTT Assay Protocol:

-

After the 6-day incubation, add 10 µL of a 5 mg/mL MTT solution in PBS to each well.

-

Incubate the plate for 4 hours at 37°C to allow for the formation of formazan crystals by viable cells.

-

Carefully remove the medium from each well.

-

Add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Gently shake the plate for 5-10 minutes to ensure complete dissolution.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each concentration relative to the untreated control cells.

-

Calculate the CC50 value by plotting the percentage of cell viability against the log of the FIAU concentration and fitting the data to a dose-response curve.

Visualizations

Caption: Experimental workflow for in vitro testing of FIAU against HBV.

Caption: Simplified HBV replication cycle and mechanism of FIAU inhibition.

References

Application Notes and Protocols for Assessing Fialuridine (FIAU) Efficacy and Toxicity in Cell Culture Models

Audience: Researchers, scientists, and drug development professionals.

Introduction

Fialuridine (FIAU), a nucleoside analog, has demonstrated potent antiviral activity against hepatitis B virus (HBV) and other herpesviruses. However, its clinical development was halted due to severe and unforeseen hepatotoxicity in human trials, a consequence of mitochondrial damage.[1] This underscores the critical need for robust in vitro models that can accurately predict both the efficacy and potential toxicity of antiviral compounds. This document provides detailed application notes and protocols for utilizing various cell culture models to assess the therapeutic potential and mitochondrial toxicity of FIAU and other nucleoside analogs.

Cell Culture Models for FIAU Assessment

The selection of an appropriate cell culture model is paramount for obtaining clinically relevant data. Below is a summary of commonly used models for evaluating FIAU.

1. Human Hepatoma Cell Lines (HepG2 & HepG2.2.15):

-

Description: The HepG2 cell line is a human liver cancer cell line that is widely used in hepatotoxicity studies. The HepG2.2.15 cell line is a derivative that is stably transfected with the HBV genome and constitutively secretes HBV particles, making it an invaluable tool for assessing antiviral efficacy.[2][3][4]

-

Application: Primarily used for initial screening of antiviral activity against HBV and for general cytotoxicity assessment.

-

Limitations: As a transformed cell line, its metabolic activity may not fully represent that of primary hepatocytes. Studies have shown that HepG2 cells may be less sensitive to FIAU-induced delayed toxicity compared to more differentiated models.[5]

2. Differentiated Human Hepatoma Cell Line (HepaRG):

-

Description: HepaRG cells are a human hepatic progenitor cell line that can be differentiated into a co-culture of hepatocyte-like and biliary-like cells. This model more closely mimics the physiology of the human liver.

-

Application: Highly suitable for studying delayed mitochondrial toxicity, as demonstrated in studies with FIAU.[5] The differentiated state allows for a more accurate prediction of drug-induced liver injury.

-

Advantages: Considered a more physiologically relevant model than HepG2 for predicting FIAU-induced toxicity.[5]

3. Primary Human Hepatocytes (PHH):

-

Description: Freshly isolated or cryopreserved human hepatocytes are considered the "gold standard" for in vitro liver studies.

-

Application: Used for validating findings from cell lines and for obtaining the most clinically relevant data on efficacy and toxicity.

-